molecular formula C18H40ClNO3 B12060315 Phytosphingosine Hydrochloride CAS No. 154801-32-8

Phytosphingosine Hydrochloride

Cat. No.: B12060315
CAS No.: 154801-32-8
M. Wt: 354.0 g/mol
InChI Key: GDKAAHDFPOWGQE-RXQQAGQTSA-N
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Description

Phytosphingosine Hydrochloride is a naturally occurring sphingoid base, a fundamental building block of more complex sphingolipids. It is abundant in plants and fungi and is also present in animals. This compound is known for its significant role in skin health, particularly in reducing acne, inhibiting the growth of microorganisms, and reducing redness and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytosphingosine can be isolated from the yeast Hansenula ciferrii. The process involves the alkaline hydrolysis of N-acetyl derivatives, followed by reaction with acetone or p-nitrobenzaldehyde to form stable derivatives. These derivatives are then separated using column chromatography .

Industrial Production Methods

Industrial production of Phytosphingosine Hydrochloride typically involves biotechnological methods. These methods ensure the compound is produced in a form that is identical to its natural counterpart, making it suitable for use in personal care products .

Chemical Reactions Analysis

Types of Reactions

Phytosphingosine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can affect the amino group.

    Substitution: This reaction can occur at the hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of Phytosphingosine, which can have different biological activities and applications .

Scientific Research Applications

Phytosphingosine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Phytosphingosine Hydrochloride exerts its effects through its action as a peroxisomal proliferator-activated receptor (PPAR) ligand. This action regulates gene expression related to inflammation, cell differentiation, and lipid metabolism. The compound’s anti-inflammatory and pro-differentiating benefits are primarily due to its interaction with PPAR receptors .

Comparison with Similar Compounds

Phytosphingosine Hydrochloride is often compared with other sphingoid bases like sphingosine and dihydrosphingosine. While all these compounds share a similar structure, this compound is unique due to its additional hydroxyl group, which enhances its biological activity and stability. This makes it particularly effective in skin care applications .

List of Similar Compounds

  • Sphingosine
  • Dihydrosphingosine
  • Ceramides

This compound stands out due to its superior anti-inflammatory and antimicrobial properties, making it a valuable ingredient in both scientific research and industrial applications .

Properties

CAS No.

154801-32-8

Molecular Formula

C18H40ClNO3

Molecular Weight

354.0 g/mol

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;hydrochloride

InChI

InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H/t16-,17+,18-;/m0./s1

InChI Key

GDKAAHDFPOWGQE-RXQQAGQTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.Cl

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl

Origin of Product

United States

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